4-Chloro-6-iodo-2-(trifluoromethyl)quinoline 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 887350-57-4
VCID: VC3198208
InChI: InChI=1S/C10H4ClF3IN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H
SMILES: C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl
Molecular Formula: C10H4ClF3IN
Molecular Weight: 357.5 g/mol

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline

CAS No.: 887350-57-4

Cat. No.: VC3198208

Molecular Formula: C10H4ClF3IN

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline - 887350-57-4

Specification

CAS No. 887350-57-4
Molecular Formula C10H4ClF3IN
Molecular Weight 357.5 g/mol
IUPAC Name 4-chloro-6-iodo-2-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C10H4ClF3IN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H
Standard InChI Key FWWIGMZXSVMVEZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl
Canonical SMILES C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline belongs to the broader family of quinoline derivatives, which are nitrogen-containing heterocyclic compounds. The quinoline backbone consists of a benzene ring fused with a pyridine ring, creating a bicyclic structure. The compound is characterized by the CAS number 887350-57-4 and has the molecular formula C₁₀H₄ClF₃IN . The molecular weight of this compound is approximately 357.5 g/mol, similar to its structural isomers.

The presence of three different substituents—chlorine, iodine, and trifluoromethyl—attached to specific positions on the quinoline ring confers unique physical and chemical properties to this compound. The trifluoromethyl group at position 2 significantly influences the electron distribution within the molecule, while the halogen atoms (chlorine and iodine) contribute to its reactivity profile and potential binding interactions with biological targets.

Physical and Chemical Characteristics

PropertyValue or Description
Molecular FormulaC₁₀H₄ClF₃IN
Molecular Weight357.5 g/mol
Physical StateSolid (at standard conditions)
Structural FeaturesQuinoline backbone with Cl at position 4, I at position 6, CF₃ at position 2
SolubilityLimited solubility in water; more soluble in organic solvents
Electron-withdrawing GroupsTrifluoromethyl and halogens create electron-poor regions

The trifluoromethyl group is particularly notable for its strong electron-withdrawing properties, which can affect the electronic distribution across the quinoline ring system. This electronic effect, combined with the presence of the halogen substituents, creates a unique reactivity profile that distinguishes this compound from other quinoline derivatives.

Purification MethodApplicabilityAdvantages
Column ChromatographyHighEffective separation from reaction byproducts
RecrystallizationModerateYields high-purity crystals
Preparative HPLCHighPrecise separation of closely related compounds
SublimationLimitedApplicable for thermally stable compounds

Following synthesis, characterization of 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline typically involves spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Application CategoryPotential RoleMechanism
HerbicidesGrowth regulationDisruption of plant-specific metabolic pathways
FungicidesProtection against fungiInterference with fungal cell processes
PesticidesInsect controlTargeting insect-specific neurological systems

The combination of chlorine, iodine, and trifluoromethyl substituents creates a unique chemical profile that may be effective against specific agricultural pests or pathogens .

Materials Science

Functionalized quinolines have applications in materials science as components in specialized materials:

  • Fluorescent materials – The quinoline core can contribute to fluorescent properties useful in sensing applications.

  • Coordination complexes – The nitrogen atom and substituents can participate in metal coordination.

  • Functional coatings – The unique electronic properties may be useful in specialized surface treatments .

Structure-Activity Relationships

The biological and chemical activities of 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline are significantly influenced by its structural features. Understanding the structure-activity relationships helps predict potential applications and guide future research.

Influence of Substituent Positions

The specific positioning of substituents on the quinoline ring creates unique electronic and steric effects:

Comparison with Structural Isomers

CompoundStructural DifferencePotential Impact on Activity
4-Chloro-6-iodo-2-(trifluoromethyl)quinolineCF₃ at position 2May affect nitrogen basicity and binding profile
4-Chloro-6-iodo-8-(trifluoromethyl)quinolineCF₃ at position 8Different electronic distribution, potentially altered binding properties
4-Chloro-3-iodo-6-(trifluoromethyl)quinolineIodine at position 3, CF₃ at position 6Significantly different steric and electronic properties

Different positions of the same substituents can lead to dramatically different biological activities and chemical properties, making the exact structural arrangement in 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline particularly important for its specific properties.

Probe TypePotential ApplicationAdvantage of This Compound
Fluorescent ProbesCellular imagingQuinoline core can contribute to fluorescence
Affinity ProbesTarget identificationUnique binding profile due to specific substituent pattern
Photoaffinity LabelsCovalent binding to targetsIodine can participate in photochemical reactions

These applications leverage the unique chemical properties conferred by the specific arrangement of substituents in the molecule.

Synthesis Optimization and Scale-up

For 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline to reach its full potential in various applications, optimization of synthesis methods is essential. Key considerations include:

Reaction Efficiency

Optimized reaction conditions, including temperature and pressure control, are essential in industrial production to ensure high yields and purity of the final product. Development of catalytic methods could potentially improve the efficiency of key transformation steps.

Green Chemistry Approaches

Sustainable synthesis methods for 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline represent an important research direction:

  • Reduction of hazardous reagents and solvents

  • Development of catalytic processes to replace stoichiometric reagents

  • Exploration of biocatalytic methods for selective functionalization

  • Continuous flow chemistry approaches for improved efficiency and safety

These approaches align with modern trends in chemical synthesis and could make the production of this compound more environmentally friendly and economically viable.

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